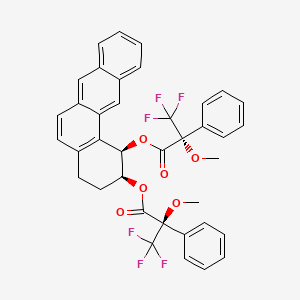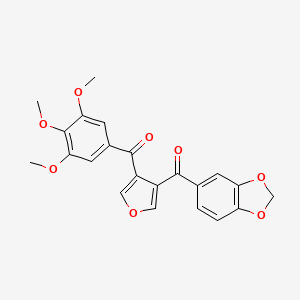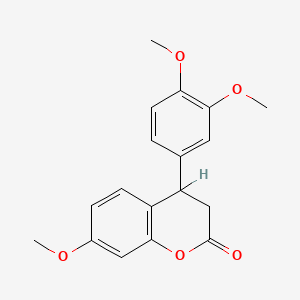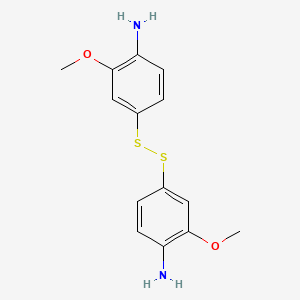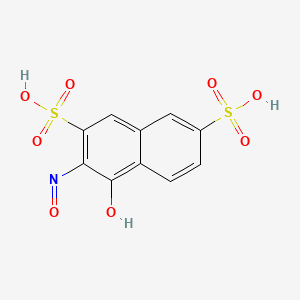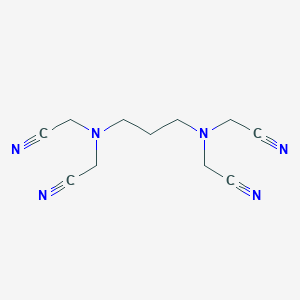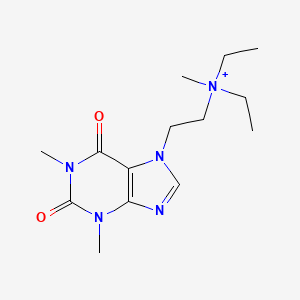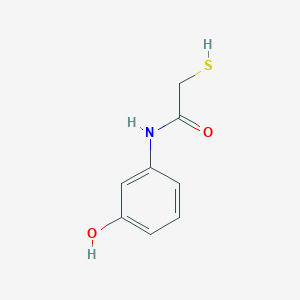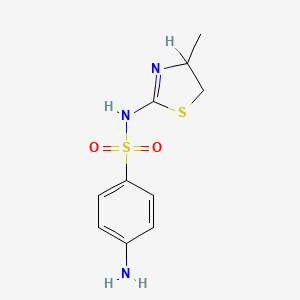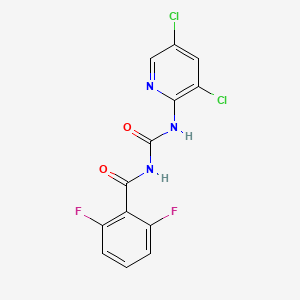
2-Bromo-1,1-diethoxy-3-methylbutane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-1,1-diethoxy-3-methylbutane is an organic compound with the molecular formula C9H19BrO2. It is a colorless liquid with a density of 1.171 g/cm³ and a boiling point of 243.4°C at 760 mmHg . This compound is used in various organic synthesis reactions and serves as an intermediate in the production of other chemicals.
Méthodes De Préparation
2-Bromo-1,1-diethoxy-3-methylbutane can be synthesized through several methods. One common synthetic route involves the reaction of isovaleraldehyde with ethanol to form 2-ethoxy-3-methylbutanol. This intermediate is then subjected to a bromination reaction using hydrogen bromide to yield this compound . Industrial production methods often involve similar steps but are optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
2-Bromo-1,1-diethoxy-3-methylbutane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Elimination Reactions: Under certain conditions, it can undergo elimination reactions to form alkenes.
Oxidation and Reduction: While less common, it can be involved in oxidation and reduction reactions depending on the reagents and conditions used.
Common reagents used in these reactions include sodium ethoxide, potassium tert-butoxide, and various acids and bases. The major products formed depend on the specific reaction conditions but often include substituted alkanes, alkenes, and alcohols.
Applications De Recherche Scientifique
2-Bromo-1,1-diethoxy-3-methylbutane has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: It can be used in the synthesis of pharmaceutical compounds, particularly those requiring a brominated intermediate.
Material Science: It is used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Bromo-1,1-diethoxy-3-methylbutane involves its ability to act as an electrophile due to the presence of the bromine atom. This makes it reactive towards nucleophiles, facilitating various substitution and elimination reactions. The molecular targets and pathways involved depend on the specific reactions it undergoes, but generally, it interacts with nucleophilic sites on other molecules .
Comparaison Avec Des Composés Similaires
2-Bromo-1,1-diethoxy-3-methylbutane can be compared with other similar compounds such as:
1-Bromo-3-methylbutane: Similar in structure but lacks the diethoxy groups, making it less reactive in certain substitution reactions.
2-Bromo-2-methylpropane: Another brominated compound but with a different carbon skeleton, leading to different reactivity and applications.
These comparisons highlight the unique reactivity and applications of this compound, particularly in its ability to participate in a wide range of organic synthesis reactions.
Propriétés
Numéro CAS |
7463-52-7 |
|---|---|
Formule moléculaire |
C9H19BrO2 |
Poids moléculaire |
239.15 g/mol |
Nom IUPAC |
2-bromo-1,1-diethoxy-3-methylbutane |
InChI |
InChI=1S/C9H19BrO2/c1-5-11-9(12-6-2)8(10)7(3)4/h7-9H,5-6H2,1-4H3 |
Clé InChI |
KZWWTFUNNWLRME-UHFFFAOYSA-N |
SMILES canonique |
CCOC(C(C(C)C)Br)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


